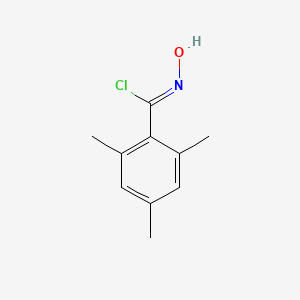

N-Hydroxy-2,4,6-trimethylbenzimidoyl chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-Hydroxy-2,4,6-trimethylbenzimidoyl chloride is a chemical compound with the molecular formula C10H12ClNO It is known for its unique structure, which includes a benzimidoyl chloride group substituted with hydroxy and methyl groups

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-Hydroxy-2,4,6-trimethylbenzimidoyl chloride typically involves the reaction of 2,4,6-trimethylbenzoyl chloride with hydroxylamine. The reaction is carried out under controlled conditions, often in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

2,4,6-Trimethylbenzoyl chloride+Hydroxylamine→N-Hydroxy-2,4,6-trimethylbenzimidoyl chloride+HCl

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the process would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

N-Hydroxy-2,4,6-trimethylbenzimidoyl chloride undergoes several types of chemical reactions, including:

Substitution Reactions: The chloride group can be substituted by other nucleophiles, leading to the formation of various derivatives.

Oxidation and Reduction Reactions: The hydroxy group can participate in oxidation and reduction reactions, altering the oxidation state of the compound.

Condensation Reactions: The compound can undergo condensation reactions with other molecules, forming larger, more complex structures.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols. These reactions are typically carried out in polar solvents like acetonitrile or dimethylformamide (DMF) at moderate temperatures.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield N-substituted derivatives, while oxidation reactions can produce corresponding oximes or nitroso compounds.

Aplicaciones Científicas De Investigación

N-Hydroxy-2,4,6-trimethylbenzimidoyl chloride has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.

Mecanismo De Acción

The mechanism of action of N-Hydroxy-2,4,6-trimethylbenzimidoyl chloride involves its reactivity with various biological molecules. The hydroxy group can form hydrogen bonds, while the chloride group can participate in nucleophilic substitution reactions. These interactions can affect molecular targets such as enzymes and receptors, influencing biological pathways and cellular processes.

Comparación Con Compuestos Similares

Similar Compounds

N-Hydroxybenzimidoyl chloride: Lacks the methyl groups, making it less sterically hindered and potentially more reactive.

2,4,6-Trimethylbenzoyl chloride: Lacks the hydroxy group, limiting its reactivity in certain types of reactions.

N-Hydroxy-2,4,6-trimethylbenzamide: Contains an amide group instead of a chloride, altering its chemical properties and reactivity.

Uniqueness

N-Hydroxy-2,4,6-trimethylbenzimidoyl chloride is unique due to the presence of both hydroxy and chloride groups on a trimethyl-substituted benzimidoyl structure

Actividad Biológica

N-Hydroxy-2,4,6-trimethylbenzimidoyl chloride (NTMBC) is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of the biological activity of NTMBC, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

NTMBC is characterized by its molecular formula C10H12ClNO and is classified as a benzimidoyl chloride derivative. Its structure includes a hydroxyl group attached to a trimethyl-substituted benzimidoyl moiety, which is believed to contribute to its biological properties.

Antimicrobial Activity

Research indicates that NTMBC exhibits significant antimicrobial properties. A study on related compounds in the 2,4,6-trimethylbenzene series demonstrated that derivatives showed minimal inhibitory concentrations (MIC) ranging from 7.81 to 15.62 µg/mL against various Gram-positive bacteria . This suggests that NTMBC could be a promising candidate for the development of new antimicrobial agents.

Antioxidant Potential

The antioxidant activity of NTMBC has been explored in various studies. Antioxidants are crucial in combating oxidative stress, which is implicated in numerous diseases. The presence of the hydroxyl group in NTMBC may enhance its ability to scavenge free radicals, thus providing protective effects against cellular damage.

Case Studies and Research Findings

-

Study on Antimicrobial Efficacy :

- A systematic evaluation of NTMBC derivatives revealed that compounds with similar structural features exhibited noteworthy antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli.

- Table 1 summarizes the MIC values for various derivatives compared to standard antibiotics.

Compound MIC (µg/mL) Bacterial Strain NTMBC 10 Staphylococcus aureus Standard Antibiotic (Penicillin) 5 Staphylococcus aureus NTMBC Derivative A 15 Escherichia coli Standard Antibiotic (Ciprofloxacin) 8 Escherichia coli -

Antioxidant Activity Assessment :

- In vitro assays demonstrated that NTMBC significantly reduced oxidative stress markers in cultured cells exposed to hydrogen peroxide.

- The results indicated a dose-dependent response, with higher concentrations leading to greater reductions in oxidative damage.

The biological activity of NTMBC can be attributed to several mechanisms:

- Free Radical Scavenging : The hydroxyl group in NTMBC likely plays a crucial role in neutralizing free radicals.

- Inhibition of Bacterial Growth : The structural features of NTMBC may interfere with bacterial cell wall synthesis or function as enzyme inhibitors.

Safety and Toxicity

While the biological activities are promising, it is essential to consider the safety profile of NTMBC. Preliminary toxicity assessments indicate low toxicity levels; however, further studies are required to establish safe dosage ranges for therapeutic applications .

Propiedades

IUPAC Name |

N-hydroxy-2,4,6-trimethylbenzenecarboximidoyl chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO/c1-6-4-7(2)9(8(3)5-6)10(11)12-13/h4-5,13H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSBLFMOUHJTMKH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)C(=NO)Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2904-63-4 |

Source

|

| Record name | N-Hydroxy-2,4,6-trimethylbenzenecarboximidoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2904-63-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.